

cyprosulfamide degradation products analysis

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Compound Focus: Cyprosulfamide

CAS No.: 221667-31-8

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Frequently Asked Questions (FAQ)

Question	Key Information & Recommendations	Data Source / Rationale
What is cyprosulfamide?	A herbicide safener (C ₁₈ H ₁₈ N ₂ O ₅ S); used with herbicides like thien carbazone-methyl; accelerates herbicide detoxification in crops. [1]	[1]
Are there data on its environmental fate and human health impact?	Little environmental fate data available; no data on human health impact; ecotoxicity tends to be low. [1]	[1]
What is the best approach to study its degradation?	Use Forced Degradation Studies : stress API under severe conditions (acidic, basic, oxidative) to understand stability and identify degradation products (DPs). [2] [3]	Regulatory guidelines (e.g., ICH Q1A(R2)); common industry practice. [2] [3]
Which analytical techniques are most effective?	A combinational approach is best. UPLC-UV-HRMS (with ion mobility) characterizes DPs; NMR (1D/2D) elucidates structures; qNMR quantifies API and estimates DPs. [2]	Overcomes limitations of individual techniques (e.g., MS ionization suppression, NMR signal overlap). [2]

Detailed Experimental Protocols

Here are detailed methodologies for the two core techniques highlighted in the FAQ.

Protocol for Forced Degradation and LC-MS Analysis

This protocol is adapted from methodologies used for drug substances like indapamide. [2]

- **Objective:** To degrade **cyprosulfamide** under controlled stress conditions and identify its degradation products.
- **Materials:**
 - **Cyprosulfamide** standard
 - Reagents: HCl (acidic), NaOH (basic), H₂O₂ (oxidative)
 - LC-MS system: UPLC coupled to High-Resolution Mass Spectrometer with ion mobility (e.g., IMS-Q-TOF) and ESI source
- **Procedure:**
 - **Sample Preparation:**
 - Prepare separate solutions of **cyprosulfamide** in acidic, basic, and oxidative media. A typical concentration is 1 mg/mL.
 - Expose solutions to elevated temperatures (e.g., 40-70°C) for a defined period (e.g., 24-72 hours) to achieve 5-20% degradation. [2] [3]
 - Quench reactions and dilute with MS-compatible solvent.
 - **LC-UV-HRMS Analysis:**
 - **Chromatography:** Use a UPLC system with a C18 column. Employ a gradient method with mobile phases like water and acetonitrile (both containing 0.1% formic acid).
 - **Detection:** Acquire UV data (e.g., at 275 nm or another relevant wavelength).
 - **Mass Spectrometry:** Use HDMSE data-independent acquisition mode. [2] This involves:
 - **Low-energy (LE) scan:** To obtain accurate mass of precursor ions ($[M+H]^+$ or $[M-H]^-$).
 - **High-energy (HE) scan:** To generate fragment ion data. Ion mobility (IMS) aligns fragments with their precursors based on drift time.
- **Troubleshooting:**
 - **Low Degradation:** Increase stressor concentration, temperature, or duration.
 - **Poor Chromatography:** Adjust mobile phase pH or gradient.
 - **Weak MS Signal:** Check ionization source parameters; consider direct infusion to assess ionization efficiency.

Protocol for NMR Structural Elucidation

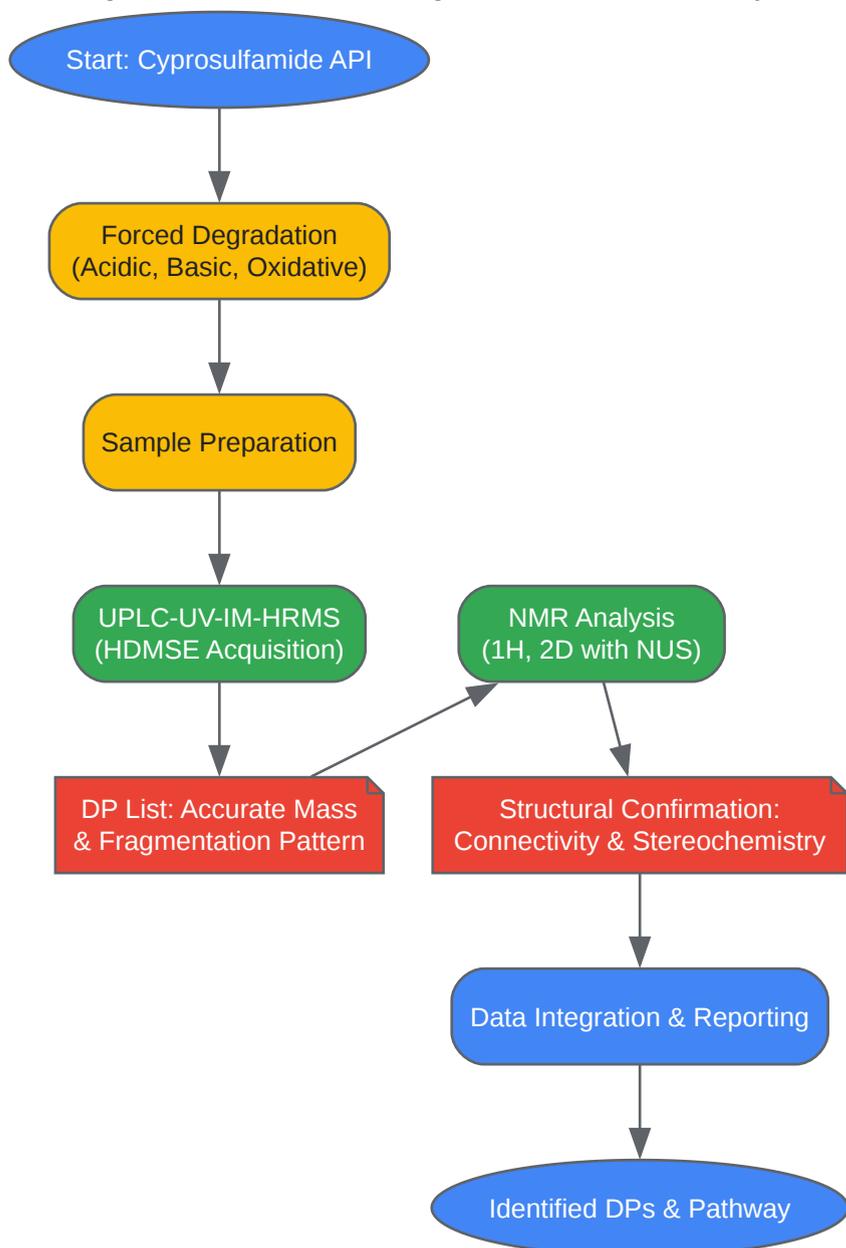
This protocol describes how to use NMR to confirm the structures of DPs identified by LC-MS. [2]

- **Objective:** To unambiguously elucidate the structure of **cyprosulfamide** degradation products.
- **Materials:**
 - Degraded sample from forced degradation study
 - Deuterated solvent: DMSO-d₆/D₂O (70:30, v/v) with 50 mM Tris buffer (for pH control and sample compatibility) [2]
 - NMR spectrometer (e.g., 500 MHz or higher)
- **Procedure:**
 - **Sample Preparation:**
 - Transfer the crude degradation mixture directly into the NMR tube. **No purification is needed.**
 - Add the deuterated solvent mixture (DMSO-d₆/D₂O with Tris buffer). This ensures shimming quality and consistent chemical shifts. [2]
 - **NMR Data Acquisition:**
 - **¹H NMR:** For chemical shift and multiplicity information.
 - **2D NMR (with NUS):** For connectivity and stereochemistry. Key experiments include:
 - **J-resolved (JRES):** For coupling constants.
 - **HSQC (Heteronuclear Single Quantum Correlation):** For ¹H-¹³C direct correlations.
 - **TOCSY (Total Correlation Spectroscopy):** For ¹H-¹H correlations within a spin system.
 - Using the **Non-Uniform Sampling (NUS)** method in 2D experiments saves time and improves resolution. [2]
- **Troubleshooting:**
 - **Signal Overlap:** Employ NUS in 2D experiments for higher resolution. [2]
 - **Low Sensitivity:** Increase sample concentration or acquisition time.

Workflow for Degradation Product Analysis

The following diagram illustrates the integrated workflow for analyzing **cyprosulfamide** degradation products, combining the LC-MS and NMR protocols.

Integrated Workflow for Degradation Product Analysis



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The analysis workflow begins with the **Cyprosulfamide** Active Pharmaceutical Ingredient (API). The first step involves subjecting the API to **Forced Degradation** under various stress conditions. The resulting sample is then prepared for analysis. The prepared sample is analyzed in parallel using two core techniques: **UPLC-UV-IM-HRMS** generates a list of degradation products with their accurate mass and fragmentation data, while **NMR Analysis** provides detailed structural information. The data from both streams are finally **Integrated** to confirm the identity of the degradation products and elucidate the degradation pathway.

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